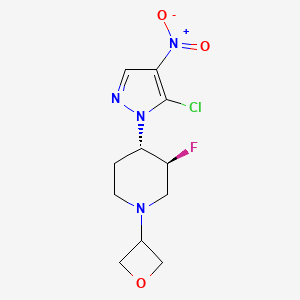
(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Incorporation of the Oxetane Ring: The oxetane ring can be formed through an intramolecular cyclization reaction.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and scalable processes.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine, while substitution of the chloro group can yield various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Pharmaceuticals: It may have potential therapeutic applications due to its unique structure and functional groups.
Chemical Research: The compound can be used as a model compound for studying various chemical reactions and mechanisms.
Industry: It may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of (3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitro, chloro, and fluoro groups can influence its binding affinity and specificity. The oxetane ring may also play a role in its biological activity by affecting its three-dimensional structure and interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structures. The presence of the chloro, nitro, and fluoro groups, along with the oxetane ring, gives it distinct chemical and biological properties that may not be found in other similar compounds.
Eigenschaften
Molekularformel |
C11H14ClFN4O3 |
|---|---|
Molekulargewicht |
304.70 g/mol |
IUPAC-Name |
(3S,4S)-4-(5-chloro-4-nitropyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine |
InChI |
InChI=1S/C11H14ClFN4O3/c12-11-10(17(18)19)3-14-16(11)9-1-2-15(4-8(9)13)7-5-20-6-7/h3,7-9H,1-2,4-6H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
YVYSXVZMZGTRFP-IUCAKERBSA-N |
Isomerische SMILES |
C1CN(C[C@@H]([C@H]1N2C(=C(C=N2)[N+](=O)[O-])Cl)F)C3COC3 |
Kanonische SMILES |
C1CN(CC(C1N2C(=C(C=N2)[N+](=O)[O-])Cl)F)C3COC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



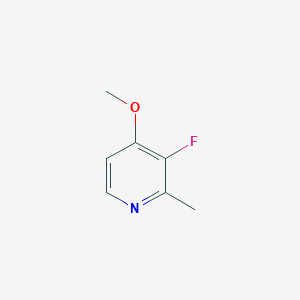
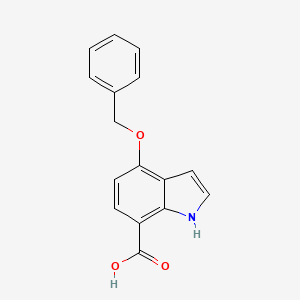
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
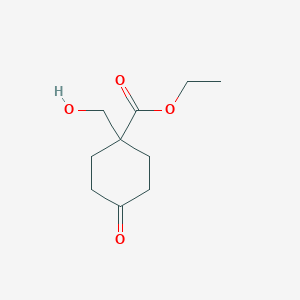

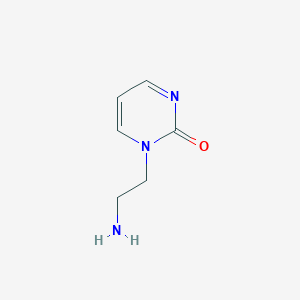
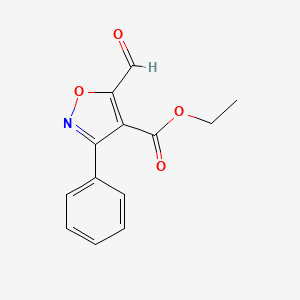

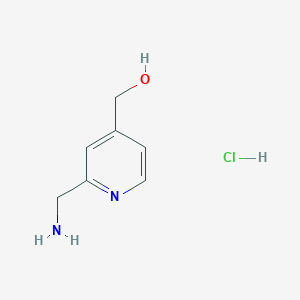
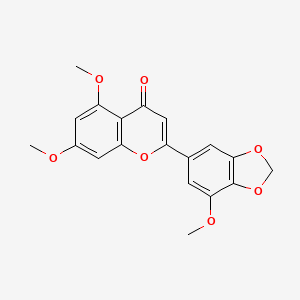

![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)

